

Biological Activity of Methyl 1-methylpyrrole-2-carboxylate Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 1-methylpyrrole-2-carboxylate*

Cat. No.: *B1267042*

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Executive Summary: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Derivatives of **Methyl 1-methylpyrrole-2-carboxylate**, a simple pyrrole compound, have emerged as promising candidates in drug discovery, exhibiting potent antimicrobial, anticancer, and enzyme-inhibiting properties. This guide provides an in-depth analysis of the biological activities of these derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to support researchers and drug development professionals.

Introduction to Pyrrole Derivatives in Drug Discovery

Pyrroles are five-membered aromatic heterocyclic compounds that are central to vital biological molecules such as heme, chlorophyll, and vitamin B12.^[1] This fundamental role in nature has inspired chemists to explore synthetic pyrrole derivatives for therapeutic applications. These derivatives have demonstrated a remarkable range of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.^{[2][3][4]} The core structure of **Methyl 1-methylpyrrole-2-carboxylate** offers a versatile platform for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and selectivity.

Anticancer Activity of Pyrrole Derivatives

Several classes of pyrrole derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and induction of apoptosis.[5]

Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effect of pyrrole compounds is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[6][7] Inhibition of these pathways can disrupt downstream signaling, leading to cell cycle arrest and programmed cell death (apoptosis).[2][3] For instance, certain alkynylated pyrrole derivatives have been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis.

Another targeted approach involves the inhibition of tumor-associated carbonic anhydrase isoforms. A novel spiro-acenaphthylene tethered-[1][2][8]-thiadiazole derivative demonstrated significant and selective efficacy against renal, colon, and melanoma cancer cell lines by inhibiting human carbonic anhydrase isoforms hCA IX and XII, leading to G1 phase arrest.[9]

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxicity of selected pyrrole derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Spiro-Thiadiazole Pyrrole Derivatives[9]

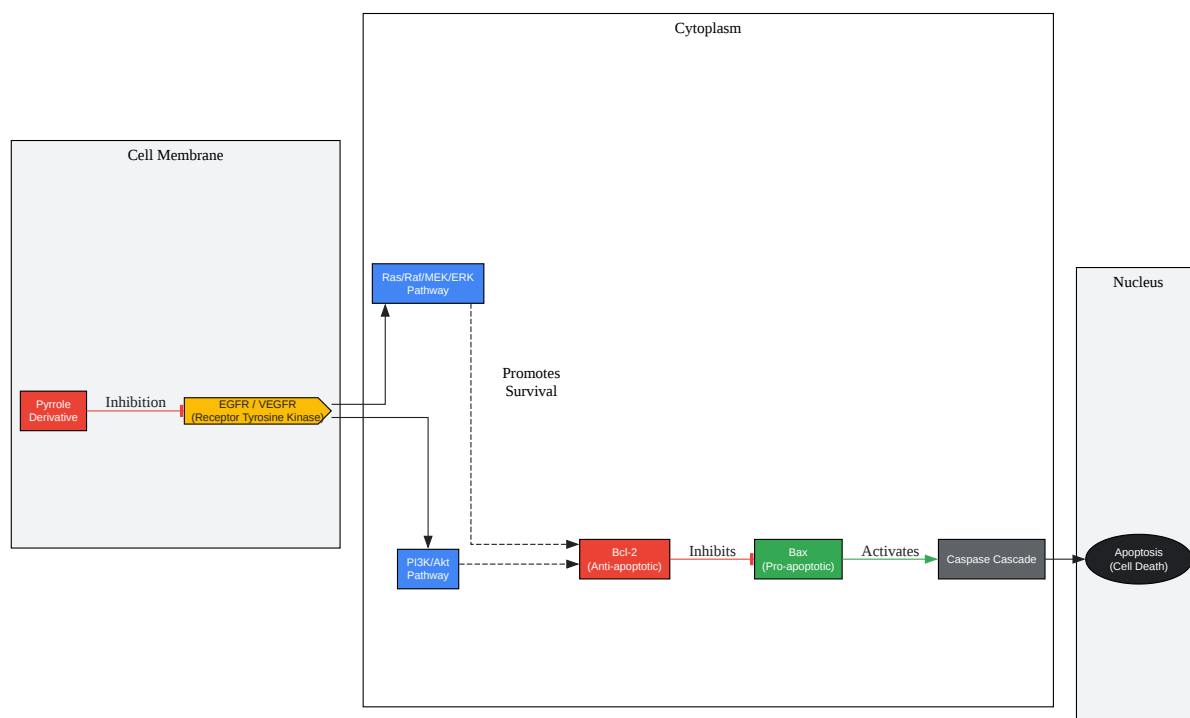
Compound ID	Cancer Cell Line	Cell Type	IC50 (μM)	Standard (Doxorubicin) IC50 (μM)
Compound 1	RXF 393	Renal	7.01 ± 0.39	13.54 ± 0.82
HT29	Colon	24.3 ± 1.29	13.50 ± 0.71	
LOX IMVI	Melanoma	9.55 ± 0.51	6.08 ± 0.32	
WI 38	Normal Fibroblast	46.20 ± 2.59	18.13 ± 0.93	

Table 2: Antiproliferative Activity of a Tannin Extract Containing **Methyl 1-methylpyrrole-2-carboxylate**^[10]

Cell Line	Cell Type	IC50 (µg/mL)	Standard (Simvastatin) IC50 (µg/mL)
RAW 264.7	Macrophage	9.84 ± 0.11	14.45 ± 0.2
THP-1	Monocyte	10.29 ± 0.01	Not specified

Signaling Pathway for Kinase Inhibition-Induced Apoptosis

The diagram below illustrates a generalized pathway where a pyrrole derivative inhibits receptor tyrosine kinases (RTKs) like EGFR and VEGFR, leading to the disruption of downstream signaling and the activation of the apoptotic cascade.



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Anticancer mechanism via RTK inhibition.

Antimicrobial Activity of Pyrrole Derivatives

Derivatives of **Methyl 1-methylpyrrole-2-carboxylate** have demonstrated significant activity against a range of microbial pathogens, including drug-resistant bacteria and fungi.

Inhibition of Mycobacterial MmpL3

A particularly promising area of research is the development of pyrrole-2-carboxamides as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[11] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for exporting trehalose monomycolate (TMM), a key precursor for the mycobacterial outer membrane.[1][8][12] By inhibiting MmpL3, these compounds block the formation of the protective mycolic acid layer,

leading to bacterial death.[13] This novel mechanism of action makes them effective against drug-resistant tuberculosis strains.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various pyrrole derivatives against bacterial and fungal pathogens.

Table 3: Anti-Tuberculosis Activity of Pyrrole-2-Carboxamide MmpL3 Inhibitors[11]

Compound ID	M. tuberculosis H37Rv MIC (µg/mL)	Cytotoxicity IC50 (µg/mL)
16	< 0.016	> 64
17	< 0.016	> 64
18	< 0.016	> 64
19	0.031	> 64

Table 4: Antibacterial Activity of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides[14]

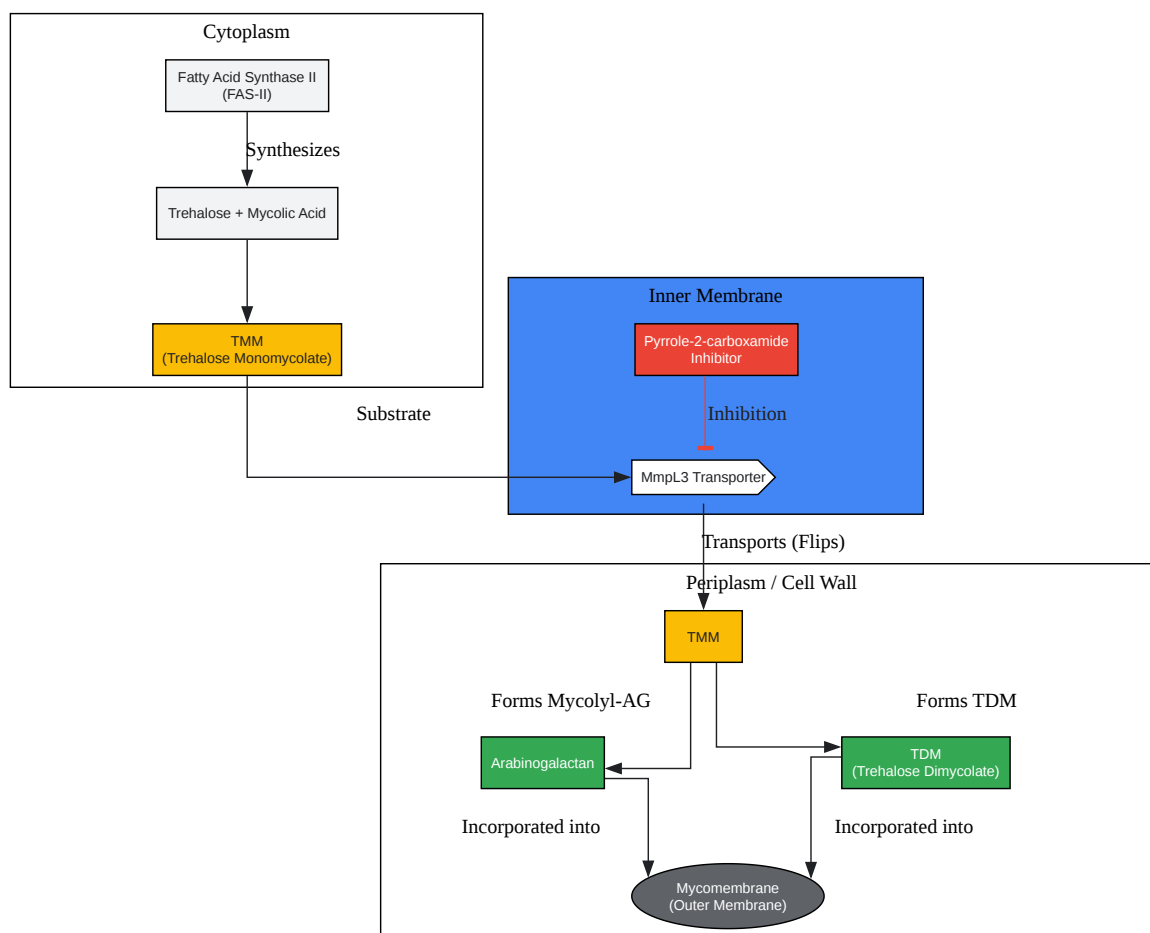
Compound ID	K. pneumoniae MIC (µg/mL)	E. coli MIC (µg/mL)	P. aeruginosa MIC (µg/mL)	S. Typhi MIC (µg/mL)
4a	6.35	12.5	25	50
4c	5.34	12.5	25	50
4f	2.54	6.35	12.5	25
4g	1.89	3.56	6.35	12.5
4h	1.56	2.54	5.34	6.35
4i	1.02	1.56	3.56	6.35
4j	1.89	3.56	6.35	12.5
Gentamicin	0.52	0.52	1.04	2.08
Ciprofloxacin	0.26	0.52	0.52	1.04

Table 5: Antifungal Activity of a Crude Extract Containing **Methyl 1-methylpyrrole-2-carboxylate**[\[15\]](#)

Fungal Pathogen	MIC (µg/mL)
C. gloeosporioides	1.563
F. graminearum	3.125
Foc TR4	6.25

Mechanism of MmpL3 Inhibition

The diagram below illustrates the role of MmpL3 in the mycobacterial cell wall synthesis and how its inhibition by pyrrole derivatives disrupts this vital process.



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Mechanism of MmpL3 inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrrole derivatives, based on established protocols.

General Synthesis of Pyrrole-2-Carboxamide Derivatives[11][14]

This protocol describes a standard amide coupling reaction to synthesize pyrrole-2-carboxamides from a pyrrole-2-carboxylic acid precursor.



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General workflow for amide coupling.

Protocol Steps:

- **Reaction Setup:** To a solution of the appropriate pyrrole-2-carboxylic acid (1.0 eq) and the desired amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
- **Reaction:** Stir the mixture at room temperature overnight (approximately 12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield the final carboxamide derivative.

MTT Assay for In Vitro Cytotoxicity[8][16]

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol Steps:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
- **MTT Addition:** Remove the treatment media and add 100 µL of fresh media plus 10 µL of 12 mM MTT stock solution (5 mg/mL in PBS) to each well.
- **Incubation:** Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the MTT solution, and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
- **Absorbance Measurement:** Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.

Broth Microdilution for MIC Determination[12][14]

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Steps:

- **Compound Preparation:** Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.

- Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

Derivatives based on the **Methyl 1-methylpyrrole-2-carboxylate** scaffold represent a highly versatile and potent class of compounds with significant therapeutic potential. The data presented herein highlight their efficacy as both anticancer and antimicrobial agents, with specific derivatives showing nanomolar to low-micromolar activity against challenging targets like drug-resistant tuberculosis and various cancer cell lines. The detailed protocols and mechanistic diagrams provide a valuable resource for the scientific community, aiming to facilitate further research and accelerate the development of novel pyrrole-based therapeutics. Continued exploration of the structure-activity relationships within this chemical class is warranted to optimize potency, selectivity, and pharmacokinetic properties.

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